2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole
Description
2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with an ethynyl group at position 2, a methoxy group at position 4, and a methyl group at position 3. The ethynyl group introduces sp-hybridized carbon atoms, enhancing molecular rigidity and enabling click chemistry applications.
Properties
IUPAC Name |
2-ethynyl-4-methoxy-5-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-4-6-8-7(9-3)5(2)10-6/h1H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASZJPDMHBTTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-4-methoxy-5-methyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromo-4-methoxy-5-methylthiazole with an acetylene derivative in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .
Scientific Research Applications
2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-ethynyl-4-methoxy-5-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole with structurally related compounds:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound stabilizes the thiazole ring via resonance, contrasting with electron-withdrawing groups (e.g., nitro, CF₃) in related compounds, which reduce electron density and alter reactivity .
- Bioactivity : Ethynyl and acetyl substituents are linked to antimicrobial and antitubular activities, while trifluoromethyl groups enhance blood-brain barrier penetration, as seen in anxiolytic compounds like MPEP .
- Synthetic Accessibility: The target compound likely requires multi-step synthesis, whereas derivatives like 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate are synthesized efficiently via one-pot reactions .
Physicochemical and Spectral Properties
Spectral data and solubility vary significantly across thiazole derivatives:
Insights:
- The ethynyl group’s IR stretch (~2100 cm⁻¹) distinguishes the target compound from acetyl (C=O, ~1680 cm⁻¹) or amino (NH₂, ~3300 cm⁻¹) derivatives .
- Methoxy and methyl groups in the target compound likely contribute to lower water solubility compared to hydrophilic derivatives like carboxylates .
Biological Activity
2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing data from various studies to highlight its therapeutic potential.
Chemical Structure and Properties
The compound this compound features a thiazole ring with an ethynyl group at position 2, a methoxy group at position 4, and a methyl group at position 5. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar thiazole structures have shown significant antiproliferative effects against various cancer cell lines. In a study involving substituted thiazoles, some derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as 37 nM against human cancer cell lines, indicating strong anticancer potential .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | GI50 (nM) | Targeted Cancer Cell Lines |
|---|---|---|
| Thiazole Derivative A | 37 | A549 (Lung) |
| Thiazole Derivative B | 54 | MCF-7 (Breast) |
| This compound | TBD | TBD |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens. For example, derivatives of thiazoles have shown activity against bacteria and fungi, suggesting that this compound may possess similar properties. However, specific data on its antimicrobial efficacy remains limited.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazoles can interact with various molecular targets including enzymes and receptors involved in cancer proliferation and microbial resistance. For instance, docking studies have indicated that similar thiazole compounds can bind effectively to targets such as EGFR and BRAF V600E, which are critical in cancer signaling pathways .
Case Studies
A notable case study involving thiazole derivatives includes research on their role as BRAF inhibitors. In this study, specific thiazole compounds exhibited competitive inhibition against the BRAF V600E mutation associated with melanoma. The most potent inhibitors demonstrated IC50 values around 0.05 µM . Although direct studies on this compound are scarce, these findings suggest a potential pathway for similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thioureas or α-halo ketones. For example, analogous compounds (e.g., 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate) are synthesized via Hantzsch thiazole synthesis, where reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., triethylamine) critically influence yield . Optimization involves iterative adjustments:
- Table 1 : Reaction condition screening for thiazole synthesis
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Triethylamine | 70 | 65 |
| DMF | NaHCO₃ | 80 | 78 |
| THF | None | 60 | 42 |
- Monitoring reaction progress via TLC and adjusting stoichiometry of ethynyl-group precursors (e.g., propiolic acid derivatives) can enhance selectivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Structural validation requires multi-technique analysis:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and ethynyl (δ ~2.5–3.0 ppm) protons. Aromatic thiazole carbons appear at δ 150–160 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm C≡C stretch (2100–2260 cm⁻¹) and C-O (methoxy) at 1250 cm⁻¹ .
- Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/S ratios .
Advanced Research Questions
Q. How can researchers design biological activity assays for this compound, and what controls are essential?
- Methodological Answer : For antimicrobial or anticancer screening:
- Assay Design : Use standardized microbial strains (e.g., E. coli ATCC 25922) or cancer cell lines (e.g., HeLa), with dose-response curves (1–100 µM). Include positive controls (e.g., ampicillin for bacteria, cisplatin for cancer) and solvent controls (DMSO ≤1% v/v) .
- Data Interpretation : Address contradictions (e.g., low activity in Gram-negative bacteria) by testing membrane permeability enhancers (e.g., EDTA) or efflux pump inhibitors .
Q. What strategies resolve discrepancies in spectroscopic or biological data for thiazole derivatives?
- Methodological Answer : Contradictions may arise from impurities or tautomerism. Solutions include:
- Repurification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
- Biological Replicates : Perform triplicate assays with statistical analysis (e.g., ANOVA, p < 0.05) to confirm activity trends .
Q. How does the ethynyl group influence the reactivity and bioactivity of this compound?
- Methodological Answer : The ethynyl moiety enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or prodrug design. Its electron-withdrawing effect also modulates thiazole ring electrophilicity, enhancing interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Table 2 : Comparative bioactivity of ethynyl vs. methyl-substituted thiazoles
| Compound | IC₅₀ (µM, HeLa) | LogP |
|---|---|---|
| 2-Ethynyl-4-methoxy-5-methyl | 12.3 | 2.1 |
| 2-Methyl-4-methoxy-5-methyl | 28.7 | 1.8 |
Methodological Notes
- Synthesis Optimization : Prioritize green solvents (e.g., ethanol) to reduce environmental impact .
- Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX files) and publish detailed experimental protocols .
- Ethical Compliance : Adhere to OECD guidelines for biological testing to ensure humane and reproducible practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
